N-[(1S,2S)-2-AMINO-1,2-DIPHENYLETHYL]-N'-[(R)-1-(1-NAPHTHALENYL)ETHYL]THIOUREA
Description
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N'-[(R)-1-(1-naphthalenyl)ethyl]thiourea (CAS RN: 49215-70-4) is a chiral thiourea derivative with a molecular formula of C27H27N3S (molecular weight: 425.59 g/mol). It features a stereochemically defined (1S,2S)-diphenylethylamine backbone and an (R)-configured 1-naphthylethyl substituent. This compound is stored at 0°C–6°C and is priced at JPY27,800 per 100mg, indicating its specialized synthesis and handling requirements . Thioureas of this class are widely utilized in asymmetric organocatalysis due to their ability to engage in hydrogen-bonding interactions, which enhance enantioselectivity in reactions such as Strecker syntheses or Michael additions .
Properties
IUPAC Name |
1-[(1S,2S)-2-amino-1,2-diphenylethyl]-3-[(1R)-1-naphthalen-1-ylethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3S/c1-19(23-18-10-16-20-11-8-9-17-24(20)23)29-27(31)30-26(22-14-6-3-7-15-22)25(28)21-12-4-2-5-13-21/h2-19,25-26H,28H2,1H3,(H2,29,30,31)/t19-,25+,26+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAOZHGXEGTTFN-PBXQCXKZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=S)NC(C3=CC=CC=C3)C(C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NC(=S)N[C@@H](C3=CC=CC=C3)[C@H](C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-2-AMINO-1,2-DIPHENYLETHYL]-N’-[®-1-(1-NAPHTHALENYL)ETHYL]THIOUREA typically involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another method involves the radical or nucleophilic addition of nitrogen species to the unsaturated C–C bond, followed by further functionalization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2S)-2-AMINO-1,2-DIPHENYLETHYL]-N’-[®-1-(1-NAPHTHALENYL)ETHYL]THIOUREA can undergo various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents under mild conditions.
Reduction: The compound can be reduced using standard reducing agents.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible due to the presence of amino and thiourea groups.
Common Reagents and Conditions
Common reagents used in these reactions include halides for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[(1S,2S)-2-AMINO-1,2-DIPHENYLETHYL]-N’-[®-1-(1-NAPHTHALENYL)ETHYL]THIOUREA has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1S,2S)-2-AMINO-1,2-DIPHENYLETHYL]-N’-[®-1-(1-NAPHTHALENYL)ETHYL]THIOUREA involves its interaction with specific molecular targets. The amino and thiourea groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, affecting their function .
Comparison with Similar Compounds
Enantiomeric Pair: N-[(1R,2R)-2-Amino-1,2-Diphenylethyl]-N'-[(S)-1-(1-Naphthalenyl)Ethyl]Thiourea
- Structure : The enantiomer (CAS RN: 49215-37) shares the same molecular formula but has inverted stereochemistry at both the diphenylethylamine ((1R,2R)) and naphthylethyl ((S)) moieties .
- Properties : Identical molecular weight (425.59 g/mol) and storage conditions (0°C–6°C) but may exhibit divergent catalytic performance or receptor-binding affinity due to stereochemical differences.
- Applications : Enantiomers are critical for studying stereoselectivity in catalysis; however, the (1S,2S)/(R) configuration is often preferred in asymmetric synthesis protocols .
Trifluoromethyl-Substituted Analogues
- Example: N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N′-[3,5-bis(trifluoromethyl)phenyl]thiourea Hydrochloride (CAS RN: 49216-64) Structure: Replaces the naphthylethyl group with a 3,5-bis(trifluoromethyl)phenyl moiety. Properties: Higher molecular weight (519.93 g/mol) due to the trifluoromethyl groups and hydrochloride salt formation. Priced at JPY24,600 per 100mg, suggesting lower synthesis complexity compared to the target compound .
Dimethylamino Variant: 1-((1S,2S)-2-(Dimethylamino)-1,2-Diphenylethyl)-3-((R)-1-(Naphthalen-1-yl)Ethyl)Thiourea
- Structure: Substitutes the amino group with dimethylamino (-N(CH3)2) (CAS RN: 2459945-90-3; C29H31N3S, 453.64 g/mol) .
- Properties: Increased basicity and steric bulk due to the dimethylamino group. Storage at 2–8°C under inert gas highlights sensitivity to oxidation.
- Applications: The dimethylamino group may alter solubility and coordination properties, making it suitable for metal-mediated catalysis or as a ligand in coordination chemistry .
Glycosylated Thiourea: N-[(1S,2S)-1,2-Diphenyl-2-(1-Pyrrolidinyl)Ethyl]-N'-(2,3,4,6-Tetra-O-Acetyl-β-D-Glucopyranosyl)-Thiourea
- Structure: Incorporates a tetra-O-acetyl-β-D-glucopyranosyl group (CAS RN: 1414889-06-7) .
- Properties : The acetylated sugar moiety increases hydrophilicity and molecular complexity (MW: ~800–900 g/mol estimated).
- Applications: Potential use in glycobiology or drug delivery systems, where glycosylation enhances target specificity or metabolic stability .
Comparative Data Table
Research Findings and Implications
- Stereochemical Impact : The (1S,2S)/(R) configuration in the target compound demonstrates superior enantioselectivity in Strecker reactions (50% yield for analogous thioureas) compared to less rigid derivatives .
- Electronic Effects : Trifluoromethyl groups enhance catalytic efficiency by 20–30% in nitroalkene additions due to increased hydrogen-bond acidity .
- Synthetic Accessibility : Enantiomer separation and glycosylation introduce complexity, reflected in the higher cost of the target compound (JPY27,800) versus simpler derivatives (JPY24,600) .
Biological Activity
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N'-[(R)-1-(1-naphthalenyl)ethyl]thiourea is a complex organic compound notable for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects supported by research findings and case studies.
- Molecular Formula : C29H38N2O2S
- Molecular Weight : 478.69 g/mol
- CAS Number : 313695-70-4
The compound features both amino and thiourea functional groups, which are critical for its biological interactions.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The presence of the amino and thiourea groups allows for the formation of hydrogen bonds with proteins and enzymes, influencing their function. Studies suggest that these interactions can modulate enzymatic activities and signal transduction pathways.
Antiviral Activity
Research has demonstrated that derivatives of thiourea compounds exhibit significant antiviral properties. For example, compounds containing similar structural motifs have been shown to inhibit viral replication in various studies:
- IC50 Values : Many derivatives have demonstrated IC50 values in the micromolar range against HIV-1 and other viruses.
- Mechanism : The antiviral action is often attributed to the ability to interfere with viral entry or replication processes.
Anticancer Potential
Several studies have indicated that thiourea derivatives can possess anticancer properties. The mechanism involves:
- Induction of Apoptosis : Some compounds induce programmed cell death in cancer cells through mitochondrial pathways.
- Inhibition of Proliferation : Research shows that these compounds can inhibit the proliferation of various cancer cell lines.
Case Studies
A review of literature reveals several key studies focusing on the biological activity of thiourea derivatives:
- Study on Antiviral Properties :
- Anticancer Activity Assessment :
Data Table: Biological Activities Summary
Q & A
Q. What are the recommended synthetic routes for N-[(1S,2S)-2-amino-1,2-diphenylethyl]-N'-[(R)-1-(1-naphthalenyl)ethyl]thiourea, and how can stereochemical purity be ensured?
The synthesis typically involves coupling chiral amine precursors with thiourea-forming reagents. For example, a multi-step procedure using a three-necked flask under inert conditions is described for analogous thioureas, with careful control of reaction temperature and stoichiometry to avoid racemization . Stereochemical integrity is confirmed via chiral HPLC or polarimetry, while intermediates are validated by H/C NMR and FT-IR .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this thiourea derivative?
Key techniques include:
Q. How do the stereocenters [(1S,2S) and (R)] influence the compound’s physicochemical properties?
The (1S,2S)-diphenylethyl and (R)-naphthalenylethyl groups introduce steric hindrance and directional hydrogen-bonding capabilities, affecting solubility and crystallinity. Computational modeling (e.g., DFT) predicts how these moieties stabilize specific conformers, which can be validated experimentally via NOESY NMR .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for this thiourea derivative?
Discrepancies may arise from variations in assay conditions (e.g., solvent, concentration) or conformational flexibility. To address this:
Q. Can this compound act as a catalyst or co-catalyst in asymmetric synthesis?
Thioureas are known hydrogen-bond donors in catalysis. The naphthalenyl and diphenylethyl groups may enhance π-π interactions, enabling enantioselective catalysis. For example, dual-functional thiourea-amine catalysts promote reactions like Michael additions under solvent-free conditions (70°C, high yields) .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?
Molecular docking studies suggest the thiourea moiety binds to polar residues (e.g., Asp/Glu), while aromatic groups engage in hydrophobic pockets. Pharmacological profiling of analogs shows activity against kinases and GPCRs, validated via radioligand displacement assays .
Q. What green chemistry approaches are applicable to its synthesis?
- Solvent-free synthesis : Reduces waste and energy use, as demonstrated for related thioureas .
- Microwave-assisted reactions : Accelerate coupling steps (e.g., 30 minutes vs. 12 hours conventional) .
- Biocatalysis : Enantioselective aminolysis using lipases or transaminases .
Methodological Considerations
Q. How to optimize reaction yields when scaling up synthesis?
Q. What computational tools predict the compound’s stability under varying pH and temperature?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
